molecular formula C7H13Cl3 B14730593 2,4,6-Trichloroheptane CAS No. 13049-21-3

2,4,6-Trichloroheptane

Cat. No.: B14730593
CAS No.: 13049-21-3
M. Wt: 203.5 g/mol
InChI Key: ZIELQSWVHXTKFD-UHFFFAOYSA-N
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Description

2,4,6-Trichloroheptane (C₇H₁₃Cl₃) is a chlorinated hydrocarbon with three chlorine atoms positioned at the 2nd, 4th, and 6th carbon atoms of a heptane chain. It serves as a model compound for studying polyvinyl chloride (PVC) degradation and stereochemical behavior due to its structural resemblance to PVC repeat units .

Properties

CAS No.

13049-21-3

Molecular Formula

C7H13Cl3

Molecular Weight

203.5 g/mol

IUPAC Name

2,4,6-trichloroheptane

InChI

InChI=1S/C7H13Cl3/c1-5(8)3-7(10)4-6(2)9/h5-7H,3-4H2,1-2H3

InChI Key

ZIELQSWVHXTKFD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(C)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane and chlorine gas are introduced simultaneously. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and selectivity. Post-reaction, the product is purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloroheptane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even heptane.

    Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of compounds like 2,4,6-trihydroxyheptane.

    Reduction: Formation of partially or fully dechlorinated heptane derivatives.

    Oxidation: Formation of chlorinated alcohols, aldehydes, or acids depending on the extent of oxidation.

Scientific Research Applications

2,4,6-Trichloroheptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of chlorination on hydrocarbon chains and their reactivity.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloroheptane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms can form strong bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their structure and function. The pathways involved may include disruption of membrane integrity, inhibition of enzyme activity, or induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trithiaheptane (C₄H₁₀S₃)

2,4,6-Trithiaheptane replaces chlorine atoms with sulfur, forming thioether linkages. This compound is notable in food additive applications (e.g., as a flavoring agent) and differs significantly in reactivity and stability compared to 2,4,6-trichloroheptane .

Comparative Data Table
Property This compound 2,4,6-Trithiaheptane
Formula C₇H₁₃Cl₃ C₄H₁₀S₃
Molecular Weight 203.54 g/mol 154.32 g/mol
Functional Groups Chlorine (C-Cl bonds) Sulfur (C-S-C thioethers)
Applications PVC degradation studies Food additive (Joint FAO/WHO)
Stability Oxidative degradation observed Likely stable in food matrices
Structural and Functional Differences
  • Reactivity : Chlorine’s electronegativity in this compound makes it prone to elimination reactions (e.g., dehydrochlorination), whereas sulfur’s lower electronegativity in 2,4,6-trithiaheptane results in greater chemical inertness under similar conditions .
  • Spectroscopic Profiles: this compound: IR and NMR spectra reveal stereoisomer-dependent variations in dipole moments and conformational preferences, critical for understanding PVC tacticity .

Other Chlorinated Alkanes

Research Findings and Implications

  • PVC Degradation : this compound’s decomposition under oxygen (Table 6 in ) highlights radical-mediated pathways relevant to PVC aging.
  • Stereochemical Insights : Studies using IR and dipole moment measurements confirm that syndiotactic configurations in this compound correlate with PVC’s preferred chain conformations .
  • Divergent Applications : Unlike 2,4,6-trithiaheptane’s role in food additives, the chloro-derivative’s utility remains confined to industrial polymer research .

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